

# Technical Guide: 2-Phenethylquinoline – Structure, Synthesis, and Pharmacological Potential

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## Compound of Interest

Compound Name:	2-Phenethylquinoline
CAS No.:	1613-41-8
Cat. No.:	B156837

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## Executive Summary

**2-Phenethylquinoline** (CAS: 1613-41-8) represents a critical structural motif in medicinal chemistry, serving as both a bioactive scaffold and a versatile intermediate. Belonging to the class of 2-substituted quinolines, this lipophilic molecule has garnered significant attention for its antileishmanial and antiparasitic properties, often outperforming standard reference drugs in specific in vitro assays.

This guide provides a rigorous technical analysis of **2-phenethylquinoline**, detailing its physiochemical characteristics, validated synthetic protocols, and structure-activity relationships (SAR). It is designed for researchers requiring actionable data for drug development and organic synthesis.

## Part 1: Chemical Identity & Physiochemical Properties[1][2][3]

The **2-phenethylquinoline** molecule consists of a quinoline heterocycle substituted at the C2 position with a 2-phenylethyl (phenethyl) group. The saturation of the ethyl linker distinguishes it from its precursor, 2-styrylquinoline, imparting greater conformational flexibility and altered lipophilicity—critical factors for membrane permeability and target binding.

## Core Chemical Data

Property	Value	Technical Note
IUPAC Name	2-(2-Phenylethyl)quinoline	-
CAS Number	1613-41-8	Distinct from 2-styrylquinoline (CAS 491-35-0 refers to 4-methylquinoline/Lepidine; verify specific isomer codes).
Molecular Formula	C <sub>17</sub> H <sub>15</sub> N	-
Molecular Weight	233.31 g/mol	-
Physical State	Low-melting solid / Oil	Melts approx. 27–30 °C. Often isolated as an oil at RT. <sup>[1]</sup>
LogP (Predicted)	~4.4 - 4.8	High lipophilicity facilitates passive transport across parasitic membranes.
Solubility	Soluble in DCM, EtOAc, MeOH	Poor water solubility; requires encapsulation or salt formation for bio-delivery.

## Structural Visualization

The following diagram illustrates the core connectivity and the numbering scheme used in spectral assignment.

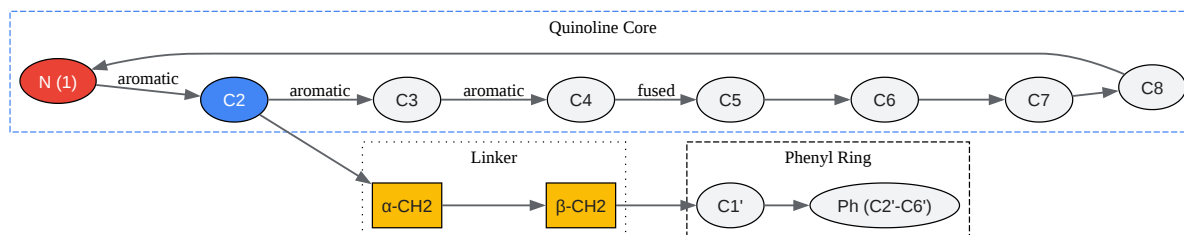


Figure 1: Connectivity of 2-Phenethylquinoline

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## Part 2: Synthetic Methodologies

The synthesis of **2-phenethylquinoline** is most reliably achieved through a two-step sequence: Condensation followed by Hydrogenation. This route is preferred over direct alkylation due to the high availability of starting materials (Quinaldine and Benzaldehyde) and the avoidance of harsh lithiation conditions.

### Workflow Overview

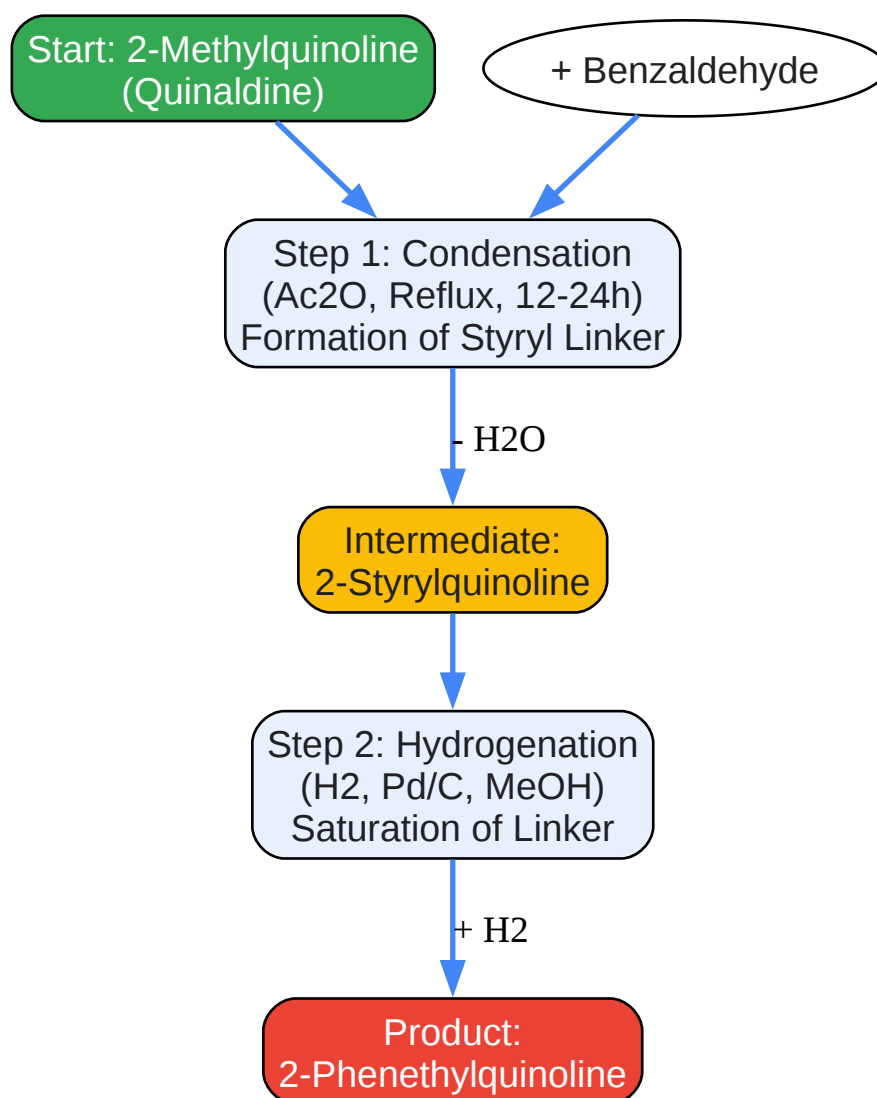


Figure 2: Two-Step Synthetic Pathway

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## Detailed Protocol

### Step 1: Synthesis of 2-Styrylquinoline (Condensation)

Principle: The methyl group at the C2 position of quinoline is sufficiently acidic to undergo condensation with aromatic aldehydes, typically driven by acetic anhydride which acts as both solvent and dehydrating agent.

- Reagents: 2-Methylquinoline (10 mmol), Benzaldehyde (12 mmol), Acetic Anhydride (5 mL).
- Procedure:

- Combine 2-methylquinoline and benzaldehyde in a round-bottom flask.
- Add acetic anhydride.
- Reflux the mixture at 140–160 °C for 12–18 hours under an inert atmosphere (N<sub>2</sub>).
- Monitoring: TLC (Hexane:EtOAc 8:2) will show the disappearance of quinaldine and the appearance of a fluorescent spot (2-styrylquinoline).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Pour into ice-cold water (50 mL) and neutralize with 10% NaOH or Na<sub>2</sub>CO<sub>3</sub>.
  - Extract with Dichloromethane (DCM) (3 x 30 mL).
  - Dry organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.
  - Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

## Step 2: Hydrogenation to 2-Phenethylquinoline

Principle: Catalytic hydrogenation selectively reduces the exocyclic alkene without reducing the heteroaromatic quinoline ring under mild conditions.

- Reagents: 2-Styrylquinoline (from Step 1), 10% Pd/C (10 wt% loading), Methanol (20 mL).
- Procedure:
  - Dissolve 2-styrylquinoline in methanol in a hydrogenation flask.
  - Add Pd/C catalyst carefully (Caution: Pyrophoric).
  - Purge the system with H<sub>2</sub> gas (balloon pressure or 1-2 atm is sufficient).
  - Stir vigorously at Room Temperature for 4–6 hours.

- Monitoring: TLC will show the conversion of the UV-active alkene to the product.
- Work-up:
  - Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
  - Concentrate the filtrate to obtain the crude oil.
  - Purification: If necessary, purify via flash chromatography (Hexane:EtOAc 9:1). The product is often a viscous oil or low-melting solid.

## Part 3: Spectroscopic Characterization[4]

Validation of the structure relies heavily on NMR to confirm the saturation of the linker.

### $^1\text{H}$ NMR (Typical Signals in $\text{CDCl}_3$ , 400 MHz)

Proton Group	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment Logic
Ar-H (Quinoline)	8.05 – 8.15	Doublet/Multiplet	2H	H8, H4 (Deshielded by N/Ring current)
Ar-H (Quinoline)	7.65 – 7.80	Multiplet	2H	H5, H7
Ar-H (Quinoline)	7.45 – 7.55	Multiplet	1H	H6
Ar-H (Phenyl)	7.15 – 7.35	Multiplet	5H	Phenyl ring protons
Ar-H (Quinoline)	7.20 – 7.30	Doublet	1H	H3 (Often shielded relative to H4)
Linker $\alpha$ -CH <sub>2</sub>	3.20 – 3.35	Triplet (J $\approx$ 7-8 Hz)	2H	Adjacent to Quinoline (Deshielding zone)
Linker $\beta$ -CH <sub>2</sub>	3.05 – 3.15	Triplet (J $\approx$ 7-8 Hz)	2H	Adjacent to Phenyl ring

Critical Diagnostic: The disappearance of the vinylic doublets (typically  $\sim$ 7.6–7.8 ppm with large J coupling  $\sim$ 16 Hz for trans-alkene) observed in 2-styrylquinoline confirms successful hydrogenation. The appearance of two distinct triplets in the 3.0–3.4 ppm region is the signature of the phenethyl group.

## Part 4: Pharmacological Applications[5][6][7][8][9]

The 2-substituted quinoline scaffold is a privileged structure in antiparasitic drug discovery, particularly for Leishmaniasis.[2]

### Antileishmanial Activity

Research indicates that the lipophilic side chain at position 2 is crucial for activity against *Leishmania donovani* and *Leishmania amazonensis*.

- Mechanism: **2-Phenethylquinoline** and its analogues (e.g., 2-n-propylquinoline) are believed to act by disrupting the parasite's bioenergetics.
- Targeting: The quinoline nitrogen can coordinate with heme or interfere with the respiratory chain complexes of the parasite.
- SAR Insight: The saturated phenethyl linker provides optimal lipophilicity (LogP ~4.5), allowing the molecule to penetrate the macrophage membrane where the *Leishmania* amastigotes reside. Unsaturated analogues (styryl) often show higher cytotoxicity, making the saturated phenethyl derivatives safer candidates.

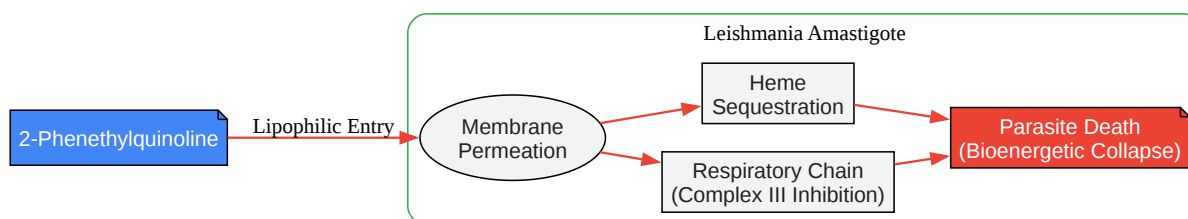


Figure 3: Proposed Antileishmanial Mechanism

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## Safety & Handling

- Hazards: Like many quinolines, **2-phenethylquinoline** acts as a skin and eye irritant.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent slow oxidation of the benzylic positions.

## References

- PubChem. (n.d.).<sup>[3]</sup> 2-Phenethyl-quinoline (Compound).<sup>[1]</sup> National Library of Medicine. Retrieved from [\[Link\]](#)

- Fournet, A., et al. (1993).[2] Antileishmanial activity of 2-substituted quinoline alkaloids. *Antimicrobial Agents and Chemotherapy*, 37(4), 852-854. (Foundational study on the 2-alkyl/arylquinoline series).
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## Sources

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- 2. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [[frontiersin.org](http://frontiersin.org)]
- 3. Phenethylisoquinoline | C17H15N | CID 419746 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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